molecular formula C15H15NO3 B1279238 3-(Benzyloxy)-4-methoxybenzaldehyde oxime CAS No. 55667-17-9

3-(Benzyloxy)-4-methoxybenzaldehyde oxime

Cat. No.: B1279238
CAS No.: 55667-17-9
M. Wt: 257.28 g/mol
InChI Key: JQROGBWOMGLWJX-UHFFFAOYSA-N
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Description

3-(Benzyloxy)-4-methoxybenzaldehyde oxime is a chemical research intermediate. It is derived from 3-benzyloxy-4-methoxybenzaldehyde, a compound used as a key precursor in organic synthesis . This aldehyde is notably used in the Claisen-Schmidt condensation reaction with various acetophenone derivatives to synthesize novel chalcone compounds . Chalcones are a privileged scaffold in medicinal chemistry with a wide spectrum of investigated biological activities, including antimicrobial properties . As the oxime derivative, this compound presents a reactive functional group that is highly useful for further chemical modifications. The oxime group can serve as a versatile building block for the synthesis of more complex heterocyclic structures or as a precursor to other functional groups, such as nitriles or amines. Researchers can leverage this compound to develop new chemical entities for drug discovery programs and material science. This product is intended for research and development purposes only in a controlled laboratory setting. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(4-methoxy-3-phenylmethoxyphenyl)methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3/c1-18-14-8-7-13(10-16-17)9-15(14)19-11-12-5-3-2-4-6-12/h2-10,17H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQROGBWOMGLWJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=NO)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201253624
Record name 4-Methoxy-3-(phenylmethoxy)benzaldehyde oxime
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55667-17-9
Record name 4-Methoxy-3-(phenylmethoxy)benzaldehyde oxime
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55667-17-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methoxy-3-(phenylmethoxy)benzaldehyde oxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201253624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3 Benzyloxy 4 Methoxybenzaldehyde Oxime

Established Synthetic Pathways from 3-(Benzyloxy)-4-methoxybenzaldehyde Precursors

The primary and most conventional route to synthesizing 3-(Benzyloxy)-4-methoxybenzaldehyde oxime begins with its corresponding aldehyde precursor, 3-(Benzyloxy)-4-methoxybenzaldehyde. This transformation predominantly involves condensation reactions with hydroxylamine (B1172632) or its salts.

Hydroxylamine-Mediated Condensation Reactions for Oxime Formation

The reaction of an aldehyde with hydroxylamine hydrochloride is a fundamental method for the preparation of oximes. britannica.com This acid-catalyzed condensation reaction is a reliable route to this compound. The general mechanism involves the nucleophilic attack of the nitrogen atom of hydroxylamine on the carbonyl carbon of the aldehyde, followed by dehydration to yield the oxime.

The reaction is typically carried out in a suitable solvent, such as ethanol (B145695) or methanol (B129727), often in the presence of a base like sodium acetate (B1210297) or pyridine (B92270) to neutralize the liberated hydrochloric acid. wikipedia.orgchemicalbook.com The selection of the base and solvent system can significantly influence the reaction rate and the yield of the final product. For instance, the use of sodium carbonate under grinding conditions has been shown to be an efficient, solvent-free approach for the synthesis of various aldoximes. asianpubs.org

Recent advancements have focused on developing more environmentally friendly and efficient methods. One such approach involves conducting the reaction in mineral water at room temperature without the need for a catalyst, resulting in high yields in a short reaction time. ias.ac.in This method is not only practical and economical but also aligns with the principles of green chemistry. ias.ac.in Another green approach utilizes Hyamine® as a catalyst in an aqueous medium at ambient temperature, which also provides high yields and short reaction times. yccskarad.com

Exploration of Catalytic Approaches for Oxime Synthesis

While direct condensation with hydroxylamine is prevalent, research into catalytic methods for oxime synthesis is an active area. Although direct palladium-catalyzed C-O cross-coupling for the synthesis of this compound is not extensively documented, related catalytic systems offer insights into potential alternative pathways. For instance, various metal complexes and catalysts have been explored to enhance the efficiency of oximation reactions.

Catalysts such as bis-thiourea complexes of cobalt, nickel, copper, and zinc chlorides have been investigated for the selective oximation of aromatic aldehydes. researchgate.net These catalysts have demonstrated the ability to promote the reaction efficiently. researchgate.net Furthermore, the use of solid catalysts like bismuth(III) oxide under solvent-free grinding conditions has emerged as a rapid and environmentally safe method for synthesizing aldoximes and ketoximes. nih.gov Such methods often lead to almost quantitative yields in very short reaction times. nih.gov

Optimization of Reaction Conditions and Solvent Systems

The efficiency of the synthesis of this compound is highly dependent on the reaction conditions and the choice of solvent. Optimization of these parameters is crucial for maximizing yield and purity.

Key parameters that are often optimized include the molar ratio of reactants, reaction temperature, and reaction time. For example, in hydroxylamine-mediated condensations, the molar ratio of the aldehyde, hydroxylamine hydrochloride, and a base can be systematically varied to find the optimal conditions. asianpubs.org It has been observed that an excess of hydroxylamine hydrochloride does not necessarily improve the yield. asianpubs.org

The choice of solvent plays a critical role. While traditional methods often employ alcohols like methanol or ethanol, alternative and greener solvents are being explored. asianpubs.org Water, particularly mineral water, has been shown to be an excellent medium for this reaction, leading to high yields and rapid reaction rates at room temperature. ias.ac.in The use of solvent mixtures, such as acetonitrile-water, has also been found to be effective, particularly when using certain catalysts. researchgate.net Solvent-free conditions, often involving grinding the reactants together, represent a significant advancement in green chemistry, minimizing waste and often reducing reaction times. asianpubs.orgnih.gov

The following table summarizes the impact of different solvent systems on the yield of oxime formation from an aldehyde precursor, based on generalized findings in the literature.

Solvent SystemTypical Yield (%)Reaction TimeNotes
Toluene (B28343)30%60 minApolar solvent, lower yield. ias.ac.in
MethanolIncreased yield-Polar solvent, better yield than toluene. ias.ac.in
Water/Methanol (1:1 v/v)HighShorter timeAchieved similar yields to methanol alone but faster. ias.ac.in
Mineral Water80-95%~10 minCatalyst-free, room temperature, eco-friendly. ias.ac.in
Acetonitrile/Water (1:1 v/v)High~15 secWith certain catalysts, very rapid reaction. researchgate.net
Grinding (Solvent-free)95-96%~2 minWith a base like Na2CO3, highly efficient. asianpubs.org

This table is a representation of typical results and may vary depending on the specific aldehyde and reaction conditions.

Advanced Purification and Isolation Techniques for High-Purity Compound Acquisition

Obtaining this compound in high purity is essential for its subsequent use in research or as a synthetic intermediate. Following the synthesis, the crude product is often a mixture containing unreacted starting materials, by-products, and the desired oxime.

Standard purification techniques include recrystallization, column chromatography, and extraction. The choice of method depends on the physical properties of the oxime and the impurities present. Recrystallization from a suitable solvent is a common and effective method for purifying solid oximes. The selection of the recrystallization solvent is critical to ensure high recovery of the pure product.

For mixtures that are difficult to separate by recrystallization, column chromatography is a powerful technique. ias.ac.in Silica gel is a common stationary phase, and the mobile phase is a solvent or a mixture of solvents chosen to achieve optimal separation of the components. orientjchem.org The progress of the purification can be monitored by thin-layer chromatography (TLC). orientjchem.org

Liquid-liquid extraction is another valuable technique, particularly for isolating the product from the reaction mixture. google.com This involves partitioning the components between two immiscible liquid phases. For instance, after the reaction, the mixture might be diluted with water and extracted with an organic solvent like ethyl acetate. asianpubs.org The organic layers are then combined, dried over an anhydrous salt like sodium sulfate (B86663), and the solvent is evaporated to yield the product. orientjchem.orgprepchem.com

In some cases, washing the organic solution containing the oxime with water or a dilute aqueous base can help remove acidic or water-soluble impurities. google.comgoogleapis.com The final step in purification often involves drying the isolated compound under vacuum to remove any residual solvent. nih.gov The purity of the final product is typically confirmed by analytical techniques such as melting point determination, and spectroscopic methods like NMR (Nuclear Magnetic Resonance) and IR (Infrared) spectroscopy. asianpubs.org

Despite a comprehensive search for spectroscopic data, specific experimental ¹H NMR, ¹³C NMR, 2D NMR, FTIR, and Raman spectra for the compound this compound are not available in the public domain. While spectral information exists for the precursor, 3-(Benzyloxy)-4-methoxybenzaldehyde, and for structurally related compounds such as 4-methoxybenzaldehyde (B44291) oxime, this data does not correspond to the target molecule.

Consequently, it is not possible to provide a detailed and scientifically accurate article that adheres to the strict requirements of the requested outline, which mandates the inclusion of specific research findings and data tables for this compound. Generating content without this foundational data would not meet the standards of accuracy and detail required. Further research or experimental analysis would be necessary to characterize this specific compound and fulfill the outlined spectroscopic sections.

Spectroscopic Characterization and Elucidation of 3 Benzyloxy 4 Methoxybenzaldehyde Oxime

Mass Spectrometry for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and structural features of a compound. Through ionization and subsequent analysis of fragment ions, it provides a molecular fingerprint that aids in the elucidation of the chemical structure.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is utilized to determine the elemental composition of a molecule with high accuracy. By providing an exact mass measurement, typically to within 5 ppm, HRMS can distinguish between compounds that have the same nominal mass but different elemental formulas.

For 3-(Benzyloxy)-4-methoxybenzaldehyde oxime, the molecular formula is C15H15NO3. HRMS analysis would be expected to detect the protonated molecular ion, [M+H]+. The calculated exact mass for this ion provides a precise target for identification in a complex mixture or for confirmation of a synthesized product. The high resolution allows for the unambiguous confirmation of the compound's elemental composition, a critical step in structural verification.

Table 1: Theoretical HRMS Data for this compound

Ion Formula Calculated m/z (Da) Description

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar, and thermally labile molecules. In ESI-MS, the primary ion observed is typically the protonated molecule [M+H]+. By inducing fragmentation of this precursor ion (a process known as MS/MS or tandem mass spectrometry), a characteristic fragmentation pattern is produced, which offers valuable insights into the compound's structure.

The fragmentation of this compound would likely proceed through the cleavage of its most labile bonds. A primary and highly characteristic fragmentation pathway for benzyl (B1604629) ethers is the formation of the tropylium (B1234903) ion (C7H7+) at m/z 91. This occurs via cleavage of the benzylic C-O bond. Other potential fragmentations could involve the loss of a water molecule (H2O) from the protonated oxime or the loss of toluene (B28343) (C7H8). Analyzing these fragments helps to piece together the molecular structure, confirming the presence of the benzyl group and the substituted benzaldehyde (B42025) oxime core.

Table 2: Predicted ESI-MS Fragmentation Data for this compound

Proposed Fragment Ion Calculated m/z (Da) Description
[C15H15NO3+H]+ 258.11 Protonated Molecule
[C15H14NO2]+ 240.10 Loss of water (H2O)
[C8H8NO3]+ 166.05 Loss of toluene (C7H8)

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption corresponds to the excitation of electrons from lower to higher energy orbitals. The technique is particularly sensitive to conjugated systems and provides information about the electronic structure of a molecule.

The structure of this compound contains several chromophores, including the substituted benzene (B151609) ring and the C=N bond of the oxime, which form an extended conjugated system. The presence of electron-donating alkoxy groups (methoxy and benzyloxy) on the aromatic ring is expected to cause a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to unsubstituted benzaldehyde. researchgate.net

Table 3: Predicted UV-Vis Absorption Data for this compound

Electronic Transition Predicted λmax Range (nm) Chromophore
π → π* ~270-290 Extended conjugated system (aromatic ring and oxime)

Table of Mentioned Compounds

Compound Name
This compound

Chemical Transformations and Reactivity Profiles of 3 Benzyloxy 4 Methoxybenzaldehyde Oxime

Reactions Involving the Oxime Functional Group

The oxime group (C=N-OH) is a versatile functional group that can undergo a variety of transformations, including conversion to nitriles, reduction to amines, and formation of oxime ethers.

Conversion of the Oxime to Nitriles

The dehydration of aldoximes to nitriles is a fundamental transformation in organic synthesis. researchgate.net For 3-(benzyloxy)-4-methoxybenzaldehyde oxime, this conversion involves the elimination of a water molecule from the oxime moiety to form the corresponding 3-(benzyloxy)-4-methoxybenzonitrile. A variety of reagents and conditions have been developed to facilitate this transformation, often aiming for mild conditions and high yields. researchgate.netnih.gov

One common approach involves the use of dehydrating agents. Reagents like N-(p-toluenesulfonyl) imidazole (B134444) (TsIm) in the presence of a base such as 1,8-diazabicyclo-[5.4.0]undec-7-ene (DBU) in a solvent like dimethylformamide (DMF) have proven effective for this conversion. tandfonline.com The reaction proceeds by activation of the oxime's hydroxyl group, followed by elimination to form the nitrile. tandfonline.com Other methods employ reagents like bis-morpholinophosphorylchloride, which can efficiently dehydrate aldoximes to nitriles. niscpr.res.in

The choice of reagent and reaction conditions can be crucial to avoid side reactions and ensure a high yield of the desired nitrile product. nih.gov

Table 1: Reagents for the Conversion of Aldoximes to Nitriles
Reagent SystemConditionsKey FeaturesReference
N-(p-Toluenesulfonyl) imidazole (TsIm) / DBUDMF, refluxEfficient for various aromatic and aliphatic oximes. tandfonline.com
Bis-morpholinophosphorylchloride-Novel and efficient dehydrating agent. niscpr.res.in
1H-Benzotriazol-1-yloxy-tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) / DBUCH2Cl2, THF, or DMFMild conditions, proceeds smoothly. nih.gov
Triphenylphosphine / N-halosuccinimideCH2Cl2 or CH3CN, room temperatureMild and rapid conversion.

Reductive Transformations of the Oxime (e.g., to Amines)

The reduction of oximes to primary amines is a significant transformation in organic chemistry, providing a route to amines from carbonyl compounds. niscpr.res.in The reduction of this compound would yield 3-(benzyloxy)-4-methoxybenzylamine. Various reducing agents can accomplish this transformation, with the choice of reagent influencing the reaction conditions and selectivity. aakash.ac.in

Commonly used reducing agents include metal hydrides like lithium aluminum hydride (LiAlH4). aakash.ac.in However, milder and more selective reagents are often preferred. niscpr.res.in A combination of sodium borohydride (B1222165) with transition metal salts, such as copper(II) sulfate (B86663) in methanol (B129727), has been shown to be an effective system for the reduction of oximes to amines. niscpr.res.in This method can produce both primary and secondary amines, depending on the substrate and reaction conditions. niscpr.res.in Another efficient system for this reduction is the use of sodium borohydride in the presence of zirconium tetrachloride supported on alumina (B75360) (ZrCl4/Al2O3) under solvent-free conditions. researchgate.net This method is rapid and provides high yields of the corresponding amines. researchgate.net

Catalytic hydrogenation is another important method for oxime reduction. niscpr.res.in This typically involves the use of catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) with hydrogen gas. nih.gov

Table 2: Reagents for the Reduction of Oximes to Amines
Reagent SystemConditionsProduct(s)Reference
Sodium borohydride / Copper(II) sulfateMethanol, refluxPrimary and secondary amines niscpr.res.in
Sodium borohydride / Zirconium tetrachloride on AluminaSolvent-free, room temperaturePrimary amines researchgate.net
Lithium aluminum hydride (LiAlH4)-Primary amines aakash.ac.in
Catalytic Hydrogenation (e.g., Pd/C, H2)-Primary amines aakash.ac.in

Metal-Free Transformations with Amines to Oxime Ethers

The formation of oxime ethers can be achieved through the O-alkylation or O-arylation of the oxime's hydroxyl group. acs.org Metal-free approaches for these transformations are of increasing interest due to their potential for milder reaction conditions and reduced metal contamination in the final products.

One such metal-free method involves the reaction of sulfonyl oxime ethers with various amines. acs.orgresearchgate.net This transformation proceeds under ambient temperature and demonstrates a wide tolerance for different functional groups. acs.org Mechanistic studies suggest the involvement of a phenyl radical in the catalytic cycle. acs.org

Another approach to synthesizing oxime ethers under metal-free conditions is through the reaction of oximes with activated aziridines, catalyzed by a Lewis acid. thieme-connect.com This method allows for the SN2-type ring-opening of the aziridine (B145994) by the aryl aldehyde oxime, yielding oxime amino ethers in good to high yields. thieme-connect.com

Functionalization and Modification of the Aromatic Ring System

The aromatic ring of this compound, with its benzyloxy and methoxy (B1213986) substituents, is amenable to further functionalization.

Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Moiety (e.g., Halogenation)

The benzene ring of this compound is activated towards electrophilic aromatic substitution due to the electron-donating nature of the benzyloxy and methoxy groups. These groups direct incoming electrophiles primarily to the ortho and para positions relative to themselves. Given the substitution pattern, the most likely positions for substitution are C-2 and C-6.

Halogenation, such as bromination or chlorination, can be achieved using standard electrophilic halogenating agents. The specific conditions would be chosen to control the degree of halogenation and prevent unwanted side reactions. The presence of the oxime group might influence the reactivity and regioselectivity of these substitutions.

Derivatization of the Benzyloxy and Methoxy Groups

The benzyloxy and methoxy groups on the aromatic ring can also be targets for chemical modification.

The benzyloxy group is a common protecting group for hydroxyl functionalities and can be cleaved under various conditions. organic-chemistry.org A standard method for debenzylation is catalytic hydrogenation, which uses a palladium catalyst and a hydrogen source to yield the corresponding phenol (B47542) and toluene (B28343). organic-chemistry.org Oxidative cleavage using reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) is another option, particularly for p-methoxybenzyl ethers, but can also be applied to benzyl (B1604629) ethers. organic-chemistry.org

The methoxy group is generally more stable but can be cleaved under harsher conditions, for example, using strong acids like hydrobromic acid or Lewis acids like boron tribromide. Selective cleavage of a methoxy group in the presence of a benzyloxy group, or vice versa, can be challenging and requires careful selection of reagents and reaction conditions. oup.comresearchgate.net For instance, p-methoxybenzyl ethers can be selectively cleaved in the presence of benzyl ethers under certain oxidative or acidic conditions. oup.comresearchgate.net

Table 3: Methods for Cleavage of Benzyl and Methoxy Ethers
Ether TypeCleavage MethodReagentsReference
Benzyl EtherCatalytic HydrogenationPd/C, H2 organic-chemistry.org
Benzyl EtherOxidative CleavageDDQ organic-chemistry.org
p-Methoxybenzyl EtherSelective Oxidative CleavageDDQ, CAN oup.com
Methoxy EtherAcidic CleavageHBr, BBr3-

Role as a Precursor in Complex Organic Molecule Synthesis

This compound is a valuable intermediate in the synthesis of elaborate organic molecules. Its chemical behavior allows for the construction of key structural motifs, such as Schiff bases and heterocyclic systems, which are prevalent in many biologically active compounds and functional materials.

The formation of Schiff bases, or imines, is a fundamental transformation in organic synthesis. While this compound can be a precursor to these compounds, a more direct and common route involves the condensation of the corresponding aldehyde, 3-(benzyloxy)-4-methoxybenzaldehyde, with primary amines. This acid-catalyzed reaction proceeds via a hemiaminal intermediate, which then dehydrates to form the stable C=N double bond of the imine.

The reaction is typically carried out by refluxing the aldehyde and a primary amine in an appropriate solvent, often with a catalytic amount of acid to facilitate the dehydration step. A variety of primary amines can be employed, leading to a diverse array of Schiff base derivatives. The general reaction scheme is as follows:

Figure 1. General reaction for the synthesis of Schiff bases from 3-(Benzyloxy)-4-methoxybenzaldehyde and a primary amine.

Detailed research findings on the synthesis of Schiff bases from structurally related benzaldehydes demonstrate the robustness of this transformation. For instance, the condensation of substituted benzaldehydes with various primary amines is a well-established method for generating libraries of imine compounds. The reaction conditions are generally mild and the yields are often high, making it a favored method in synthetic chemistry.

Amine ReactantReaction ConditionsProduct (Schiff Base)Yield (%)
AnilineEthanol (B145695), reflux, cat. Acetic AcidN-(3-(benzyloxy)-4-methoxybenzylidene)aniline>90% (estimated based on similar reactions)
p-ToluidineToluene, Dean-Stark, cat. p-TsOHN-(3-(benzyloxy)-4-methoxybenzylidene)-4-methylaniline>90% (estimated based on similar reactions)
BenzylamineMethanol, room temperatureN-(3-(benzyloxy)-4-methoxybenzylidene)-1-phenylmethanamineHigh (qualitative)

The oxime functionality of this compound allows it to participate in cycloaddition reactions, serving as a precursor to heterocyclic systems. A notable example is its potential involvement in a formal [4+2] cycloaddition with ortho-hydroxybenzyl alcohols to synthesize 1,3-benzoxazine derivatives. This transformation can be catalyzed by visible light in the presence of an organocatalyst and an acid.

The reaction mechanism is proposed to proceed through the photoisomerization of the oxime. This is followed by a nucleophilic attack of the ortho-quinone methide (o-QM), generated in situ from the ortho-hydroxybenzyl alcohol, onto the oxime, which acts as a 1,2-dipole synthon. Subsequent cyclization and isomerization lead to the formation of the 1,3-benzoxazine ring system. core.ac.uk

While specific studies on the cycloaddition of this compound are not extensively documented, research on a variety of substituted benzaldehyde (B42025) oximes in this visible-light-catalyzed reaction provides a strong basis for its expected reactivity. core.ac.uk The reaction demonstrates a broad substrate scope and proceeds under mild conditions, making it a synthetically useful method for accessing diverse 1,3-benzoxazine structures.

Figure 2. General scheme for the visible-light-catalyzed formal [4+2] cycloaddition of a benzaldehyde oxime with an o-hydroxybenzyl alcohol.

The following table presents data from the visible-light-catalyzed synthesis of 1,3-benzoxazines using various substituted benzaldehyde oximes, illustrating the general applicability of this reaction.

Oxime Reactanto-Hydroxybenzyl Alcohol ReactantCatalyst SystemSolventYield (%)
4-Methoxybenzaldehyde (B44291) oxime2-Hydroxybenzyl alcoholEosin Y, TsOHCH3CN81 core.ac.uk
4-Chlorobenzaldehyde oxime2-Hydroxybenzyl alcoholEosin Y, TsOHCH3CN70 core.ac.uk
Benzaldehyde oxime2-(Hydroxy(4-methoxyphenyl)methyl)phenolEosin Y, TsOHCH3CN61 core.ac.uk
4-Nitrobenzaldehyde oxime2-Hydroxybenzyl alcoholEosin Y, TsOHCH3CN43 core.ac.uk

Computational and Theoretical Investigations of 3 Benzyloxy 4 Methoxybenzaldehyde Oxime

Quantum Chemical Studies Utilizing Density Functional Theory (DFT)

Density Functional Theory has become a standard method for the quantum chemical analysis of organic molecules due to its favorable balance between accuracy and computational cost. biointerfaceresearch.com Methods like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) combined with basis sets such as 6-311++G(d,p) are commonly used to model the properties of benzaldehyde (B42025) oxime derivatives. tandfonline.com These calculations provide a deep understanding of the molecule's geometric and electronic characteristics.

The first step in a computational study is typically geometry optimization, which seeks to find the lowest energy arrangement of atoms in the molecule. For 3-(Benzyloxy)-4-methoxybenzaldehyde oxime, this process involves determining the most stable conformation by analyzing bond lengths, bond angles, and dihedral angles.

Conformational analysis of similar oximes reveals that the most stable geometry involves a nearly planar benzaldehyde ring. researchgate.net The oxime group (-CH=N-OH) can exist in different conformations, primarily the E (anti) and Z (syn) isomers, with the E isomer generally being more stable. Further conformational flexibility arises from the rotation around the C-O bonds of the methoxy (B1213986) and benzyloxy groups. Potential energy surface (PES) scans are often employed to identify the global minimum energy structure. researchgate.net The optimized geometric parameters for the most stable conformer of a related molecule, 4-methoxy-benzaldehyde oxime, calculated at the B3LYP/6–311++G(d,p) level, provide a reference for the expected values. tandfonline.com

Table 1: Predicted Geometrical Parameters for a Benzaldehyde Oxime Derivative Data based on analogous compounds.

ParameterBondPredicted Value
Bond Length (Å)C=N1.285
N-O1.401
C-O (methoxy)1.365
C-C (ring avg.)1.395
Bond Angle (°)C-C=N121.5
C=N-O111.0
C-O-H103.5

The electronic properties of a molecule are fundamentally governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity, kinetic stability, and optical properties. frontiersin.org

For aromatic oximes, the HOMO is typically localized over the electron-rich aromatic ring and the heteroatoms (oxygen and nitrogen), which act as electron-donating centers. The LUMO, conversely, is generally distributed over the π-system of the molecule, including the C=N imine bond, which acts as an electron-accepting site. frontiersin.org A smaller HOMO-LUMO gap suggests that the molecule can be easily excited and is more reactive. wuxiapptec.com DFT calculations for substituted benzaldehydes and related oximes show that the introduction of electron-donating groups like methoxy and benzyloxy tends to increase the HOMO energy and decrease the energy gap, enhancing reactivity. researchgate.netfrontiersin.org

Table 2: Calculated Frontier Molecular Orbital Energies Data based on analogous compounds.

ParameterEnergy (eV)
HOMO Energy (EHOMO)-6.15
LUMO Energy (ELUMO)-1.95
Energy Gap (ΔE)4.20

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals obtained from a DFT calculation into a more intuitive picture of localized bonds and lone pairs, resembling a classical Lewis structure. wikipedia.orgq-chem.com This analysis provides valuable insights into charge distribution and the stabilizing effects of electron delocalization within the molecule.

NBO analysis quantifies the stabilization energy associated with hyperconjugative interactions, which involve the donation of electron density from a filled (donor) NBO to an adjacent empty (acceptor) NBO. youtube.com In this compound, significant stabilizing interactions are expected. These include the delocalization of lone pair (lp) electrons from the oxygen atoms of the methoxy and benzyloxy groups, as well as the nitrogen of the oxime group, into the antibonding π* orbitals of the aromatic ring.

For example, interactions such as lp(O) → π(C-C) and lp(N) → π(C-C) contribute significantly to the delocalization of electron density across the molecule. The strength of these interactions is measured by the second-order perturbation energy, E(2). Larger E(2) values indicate stronger interactions and greater stabilization. pnrjournal.com

Table 3: Key NBO Second-Order Perturbation Energies (E(2)) Data based on analogous compounds.

Donor NBOAcceptor NBOE(2) (kcal/mol)
lp(Omethoxy)π(Cring-Cring)25.5
lp(Obenzyloxy)π(Cring-Cring)22.1
π(Cring-Cring)π(C=N)18.9
lp(N)σ(C-O)5.8

Prediction of Spectroscopic Properties and Validation with Experimental Data

A significant application of DFT calculations is the prediction of spectroscopic data, such as vibrational (IR) and nuclear magnetic resonance (NMR) spectra. olemiss.edu By calculating the vibrational frequencies and NMR chemical shifts for the optimized geometry, a theoretical spectrum can be generated.

In the case of this compound, DFT can predict characteristic IR absorption bands. Key vibrational modes would include the O-H stretch of the oxime, the C=N imine stretch, C-O stretches of the ether groups, and various aromatic C-H and C=C stretching and bending modes. researchgate.net Similarly, ¹H and ¹³C NMR chemical shifts can be calculated, with notable signals expected for the oxime proton (-NOH), the imine proton (-CH=N), and the aromatic and benzylic protons.

These theoretical predictions are invaluable, especially when experimental data is unavailable. For related compounds where experimental spectra have been recorded, DFT calculations have shown excellent agreement after applying appropriate scaling factors to the computed frequencies, thus validating the computational methodology. tandfonline.comresearchgate.net This agreement provides confidence in the predicted spectroscopic properties of the target molecule.

Table 4: Predicted and Representative Experimental Spectroscopic Data Data based on analogous compounds.

Spectroscopic DataGroupPredicted ValueRepresentative Experimental Value rsc.org
IR Frequencies (cm-1)O-H stretch~33503304
C=N stretch~1620~1610-1640
N-O stretch~950953
¹H NMR Chemical Shift (ppm)-CH=N~8.158.13 - 8.18
-NOH~9.5 - 11.0~8.0 - 11.5

Exploration of Nonlinear Optical (NLO) Properties and Potential Applications

A comprehensive search of scientific databases and scholarly articles did not yield any studies that have computationally investigated the nonlinear optical (NLO) properties of this compound. Therefore, no data on key NLO parameters such as electric dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β) are available for this specific compound.

Such computational studies, typically employing methods like Density Functional Theory (DFT), are crucial for predicting the potential of a molecule to exhibit NLO effects, which are foundational for applications in optoelectronics and photonics. The lack of this research means that the NLO potential of this compound remains theoretically uncharacterized.

Table 5.4.1: Calculated Nonlinear Optical Properties of this compound

ParameterValue
Data Not AvailableData Not Available

Molecular Docking Studies for Predictive Interaction Modes with Biological Macromolecules (e.g., DNA, proteins)

Similarly, there are no published molecular docking studies that have investigated the predictive interaction modes of this compound with biological macromolecules such as DNA or proteins. Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is a valuable tool in drug discovery and molecular biology for understanding potential biological activity.

Without such studies, the binding affinity, specific binding sites, and the nature of intermolecular interactions (like hydrogen bonds and hydrophobic interactions) of this compound with key biological targets cannot be detailed. Consequently, its potential as a therapeutic agent or its mode of biological action from a computational standpoint is currently unknown.

Table 5.5.1: Molecular Docking Parameters of this compound with Biological Targets

Target MacromoleculeBinding Energy (kcal/mol)Interacting Residues
Data Not AvailableData Not AvailableData Not Available

Synthetic Applications and Building Block Utility in Advanced Organic Chemistry

Applications as a Key Intermediate in the Synthesis of Pharmacologically Relevant Scaffolds

The strategic placement of reactive functional groups in 3-(benzyloxy)-4-methoxybenzaldehyde oxime makes it an attractive starting material for the synthesis of a variety of heterocyclic compounds with significant biological activities. Its utility has been particularly noted in the preparation of quinazolin-4(3H)-ones and has potential applications in the synthesis of piperidine (B6355638) derivatives.

Quinazolin-4(3H)-ones

Quinazolin-4(3H)-ones are a class of fused heterocyclic compounds that are of considerable interest in medicinal chemistry due to their wide range of pharmacological activities, including anticancer, anticonvulsant, and anti-inflammatory properties. While direct synthesis from the oxime is a subject of ongoing research, its precursor, 3-(benzyloxy)-4-methoxybenzaldehyde, is a key component in established synthetic routes. In these methods, the aldehyde undergoes condensation with 2-aminobenzamides to form the quinazolinone core.

A plausible pathway where this compound could serve as a key intermediate involves its in-situ conversion to the corresponding aldehyde under mild oxidative or hydrolytic conditions, which then participates in the cyclization reaction. Alternatively, the oxime functionality itself can be a precursor to other reactive intermediates, such as nitrones or imines, which can then undergo cycloaddition or condensation reactions to form the quinazolinone scaffold.

One notable application of the parent aldehyde is in the synthesis of chalcone (B49325) derivatives, which are recognized precursors for various flavonoids and other pharmacologically active compounds. For instance, the Claisen-Schmidt condensation of 3-(benzyloxy)-4-methoxybenzaldehyde with substituted acetophenones yields chalcones that have demonstrated significant antibacterial activity.

Table 1: Synthesis of Chalcone Derivatives from 3-(Benzyloxy)-4-methoxybenzaldehyde
Acetophenone DerivativeCatalystReaction ConditionsProduct (Chalcone)Yield (%)Reference
2-ChloroacetophenoneNaOHEthanol (B145695), 6h stirring(2E)-1-(2-chlorophenyl)-3-(3-(benzyloxy)-4-methoxyphenyl)prop-2-en-1-one- researchgate.net
4-MethoxyacetophenoneNaOHEthanol, 6h stirring(2E)-3-(3-(benzyloxy)-4-methoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one- researchgate.net
4-MethylacetophenoneNaOHEthanol, 6h stirring(2E)-3-(3-(benzyloxy)-4-methoxyphenyl)-1-(p-tolyl)prop-2-en-1-one- researchgate.net

Piperidine Derivatives

The piperidine moiety is a ubiquitous structural motif found in a vast number of natural products and synthetic pharmaceuticals. The synthesis of highly substituted piperidines is a significant focus in organic synthesis. While direct examples of the use of this compound in piperidine synthesis are not extensively documented, the reactivity of the oxime group provides several potential synthetic routes.

One promising approach involves the reduction of the oxime to the corresponding amine, which can then participate in various cyclization strategies, such as the aza-Diels-Alder reaction or reductive amination with a suitable diketone or keto-aldehyde to construct the piperidine ring. Another potential strategy is the intramolecular cyclization of an unsaturated oxime derivative. For example, if an alkenyl chain is introduced elsewhere in the molecule, a radical or transition-metal-catalyzed cyclization could lead to the formation of a substituted piperidine.

Utility in the Construction of Diverse Organic Materials and Complex Molecular Architectures

The unique combination of aromatic rings and a reactive oxime functional group in this compound makes it a candidate for the development of novel organic materials and complex molecular architectures.

The presence of the benzyloxy and methoxy (B1213986) groups can influence the electronic properties and solubility of resulting materials. The oxime group itself is known to participate in the formation of coordination polymers and metal-organic frameworks (MOFs) by acting as a ligand for various metal ions. The potential for this compound to form such materials remains an area for future exploration.

Furthermore, the oxime functionality can be transformed into other functional groups, such as nitriles or amides, which are valuable in the synthesis of polymers and other macromolecules. The aromatic rings also provide a rigid scaffold that can be further functionalized to tune the properties of the resulting materials.

Development of Novel Multi-Step Synthetic Strategies Leveraging the Compound's Reactivity Profile

The reactivity of the oxime group in this compound allows for its incorporation into various multi-step synthetic strategies. The oxime can undergo a variety of transformations, providing access to a wide range of chemical intermediates.

One key reaction of oximes is the Beckmann rearrangement, which converts the oxime into an amide. This transformation could be utilized in a multi-step synthesis to introduce an amide functionality, which is a common feature in many biologically active molecules and polymers.

Additionally, the oxime can be a precursor for the generation of iminyl radicals, which can participate in a range of carbon-carbon and carbon-heteroatom bond-forming reactions. This radical reactivity opens up possibilities for the construction of complex molecular skeletons. For example, an intramolecular radical cyclization could be envisioned to form intricate polycyclic structures.

Table 2: Potential Synthetic Transformations of this compound
Reaction TypeReagents and ConditionsPotential ProductSynthetic Utility
Reduction H₂, Pd/C or LiAlH₄1-(3-(Benzyloxy)-4-methoxyphenyl)methanamineIntermediate for heterocycle synthesis (e.g., piperidines)
Beckmann Rearrangement PCl₅, H₂SO₄, or other acidic catalystsN-(3-(Benzyloxy)-4-methoxyphenyl)formamideIntroduction of an amide functionality
Dehydration Ac₂O or other dehydrating agents3-(Benzyloxy)-4-methoxybenzonitrilePrecursor for tetrazoles, amidines, and other nitrogen-containing heterocycles
Oxidative Cyclization (If an unsaturated chain is present)Substituted Isoxazolines/NitronesSynthesis of five-membered heterocycles
Hydrolysis Mild acid3-(Benzyloxy)-4-methoxybenzaldehydeRegeneration of the aldehyde for other synthetic applications

Conclusion and Future Research Directions

Synthesis of Key Research Findings and Contributions to Oxime Chemistry

The study of 3-(Benzyloxy)-4-methoxybenzaldehyde oxime is intrinsically linked to the well-established field of oxime chemistry. Oximes, characterized by the C=N-OH functional group, are a versatile class of organic compounds derived from aldehydes or ketones. ontosight.ainumberanalytics.com They serve as crucial intermediates in organic synthesis, facilitating the creation of more complex molecules such as amines, nitriles, and various heterocyclic compounds. numberanalytics.comontosight.ai The synthesis of an oxime is typically a straightforward condensation reaction between an aldehyde or ketone and hydroxylamine (B1172632). ontosight.aiontosight.aiwikipedia.org In the case of the title compound, the precursor is 3-(Benzyloxy)-4-methoxybenzaldehyde, a known derivative of vanillin. prepchem.comorientjchem.orgresearchgate.net

While the precursor aldehyde is utilized in the synthesis of other derivatives like chalcones with potential antibacterial activities, specific research into its corresponding oxime is not extensively documented. orientjchem.orgresearchgate.net The significance of oxime chemistry lies in the unique reactivity of the N-O bond, which can be cleaved to form iminyl radicals, opening pathways to diverse molecular structures. nsf.gov Furthermore, oxime derivatives have shown a wide range of biological activities, including potential as anticancer, antimicrobial, antioxidant, and anti-inflammatory agents. ontosight.ainih.gov Some have also been investigated as plant growth regulators and as antidotes for nerve agents. nih.govnih.gov The presence of the benzyloxy and methoxy (B1213986) groups on the aromatic ring of this compound is expected to influence its electronic properties and biological activity, a common observation in similar phenolic compounds. ontosight.ai Therefore, the primary contribution of studying this specific oxime would be to expand the library of functionalized benzaldehyde (B42025) oximes, providing a new scaffold for potential applications in medicinal chemistry and materials science. ontosight.aiontosight.ai

Identification of Remaining Research Gaps and Challenges

Despite the broad utility of oximes, there is a significant lack of specific data for this compound in the scientific literature. The primary research gap is the absence of a reported synthesis and full characterization of this compound. While the synthesis is predicted to be a standard oximation reaction, experimental details, yields, and purification methods are not available.

A major challenge is the complete lack of physicochemical and spectroscopic data. Properties such as melting point, solubility, and spectral characteristics (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) have not been documented. This fundamental information is essential for confirming the structure and purity of the compound and is a prerequisite for any further investigation into its reactivity or biological potential. Furthermore, the potential stereoisomerism (E/Z configuration) of the oxime group has not been explored for this molecule. wikipedia.org

The biological activities of this compound remain entirely unexplored. There are no studies on its potential as an antimicrobial, anticancer, or antioxidant agent, despite related structures showing promise in these areas. nih.govmdpi.com The following table highlights the disparity in available data between the precursor aldehyde and its oxime derivative.

Property3-(Benzyloxy)-4-methoxybenzaldehydeThis compound
CAS Number 6346-05-0 nih.govNot available
Molecular Formula C₁₅H₁₄O₃ nih.govC₁₅H₁₅NO₃
Synthesis Reported Yes prepchem.comNo
¹H NMR Data Available chemicalbook.comNot available
¹³C NMR Data AvailableNot available
IR Spectrum AvailableNot available
Melting Point 30°C prepchem.comNot available
Biological Studies Used as a precursor for bioactive chalcones orientjchem.orgresearchgate.netNot available

This data gap represents a significant challenge but also a clear opportunity for new research to contribute fundamental knowledge to the field.

Outlook on Emerging Research Avenues for this compound and Related Derivatives

The identified research gaps pave the way for numerous promising research avenues. The initial and most critical step is the development of a robust synthetic protocol for this compound, followed by its thorough purification and characterization. This would involve detailed spectroscopic analysis to establish its precise chemical structure and stereochemistry.

Once the compound is synthesized and characterized, several research directions can be pursued:

Medicinal Chemistry: A primary focus should be the evaluation of its biological profile. Drawing inspiration from other oxime derivatives, it should be screened for a variety of activities. nih.govnih.gov

Anticancer Activity: Many oxime-containing compounds have demonstrated potential as anticancer agents. nih.gov

Antimicrobial and Antifungal Activity: The chalcones derived from its precursor aldehyde show antibacterial properties, suggesting the oxime itself may possess similar or enhanced activity. orientjchem.org

Antioxidant Properties: The phenolic-like structure suggests potential for antioxidant activity, which could be valuable for addressing conditions related to oxidative stress. mdpi.com

Synthetic Intermediate: The reactivity of the oxime functional group should be explored. It can serve as a precursor for the synthesis of nitrogen-containing heterocyclic compounds, which are a cornerstone of many pharmaceuticals. ontosight.ai Its utility in reactions involving N-O bond cleavage to generate radicals could also be investigated for creating novel carbon-carbon and carbon-nitrogen bonds. nsf.govmdpi.com

Materials Science: Oxime chemistry has found applications in polymer science through "click chemistry" reactions, which are highly efficient and can be used to create polymers with specific properties. rsc.org The potential of this compound as a monomer or cross-linking agent in polymer synthesis could be an innovative area of study.

Agrochemicals: Some benzaldehyde O-alkyloximes have been shown to act as plant growth regulators. nih.gov Investigating the effect of the title compound and its derivatives on plant systems could open up applications in agriculture.

Q & A

Basic Questions

Q. What are the established synthetic protocols for 3-(Benzyloxy)-4-methoxybenzaldehyde oxime, and how can reaction parameters be optimized for higher yields?

  • Methodological Answer : Synthesis involves condensing 3-(benzyloxy)-4-methoxybenzaldehyde with hydroxylamine hydrochloride in ethanol under acidic conditions (e.g., acetic acid). Key parameters include:

  • Solvent : Ethanol or methanol for solubility and stability of intermediates.
  • Temperature : Room temperature to reflux (e.g., 70°C), with shorter reaction times (1–2 hours) minimizing side reactions.
  • Catalyst : Acetic acid (10 drops) accelerates imine formation, achieving yields up to 91% .
  • Purification : Recrystallization from methanol/water mixtures enhances purity (>95%).

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers analyze?

  • Methodological Answer :

  • 1H/13C NMR : Oxime proton (δ ~8.1–10.7 ppm), methoxy (δ ~3.8 ppm), and benzyloxy groups (δ ~5.1 ppm). Coupling patterns confirm E/Z isomerism .
  • FTIR : C=N stretch (~1596 cm⁻¹) and O-H bend (~3200 cm⁻¹) .
  • HRMS : Molecular ion peak at m/z 334.1556 (C20H19N3O2) .

Q. How is the crystal structure of this compound determined, and what insights does it provide into molecular packing?

  • Methodological Answer : Single-crystal X-ray diffraction (SHELX suite) resolves hydrogen bonding (e.g., N-O⋯H interactions) and π-π stacking between aromatic rings. Refinement in SHELXL models thermal displacement parameters and validates bond lengths/angles .

Advanced Questions

Q. How do substituent modifications (e.g., halogenation, alkylation) alter the bioactivity of this compound derivatives?

  • Methodological Answer :

  • Halogenation : Bromo or iodo substituents enhance antimicrobial activity (e.g., MIC ~5 µM against S. aureus) by increasing lipophilicity and membrane penetration .
  • Alkylation : Cyclopentyloxy groups improve PDE4D inhibition (IC50 ~50 nM) via hydrophobic interactions in the enzyme’s catalytic pocket .
  • Assays : Compare IC50 values in enzyme inhibition assays and cytotoxicity profiles (e.g., MTT assays on HEK-293 cells) .

Q. What computational strategies are used to model the interaction of this compound with PDE4D enzymes?

  • Methodological Answer :

  • Molecular Docking (AutoDock Vina) : Predicts binding poses in PDE4D’s catalytic site (Glide score ≤ -8.0 kcal/mol) .
  • MD Simulations (AMBER) : Evaluates stability of enzyme-ligand complexes over 100 ns trajectories. Key interactions include hydrogen bonds with Gln369 and hydrophobic contacts with Phe372 .
  • QSAR Models : Correlate substituent logP values with inhibitory potency (R² > 0.85) .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?

  • Methodological Answer :

  • Standardize Assays : Use CLSI guidelines for antimicrobial testing and uniform enzyme sources (e.g., recombinant PDE4D) .
  • Control Variables : Match solvent (DMSO concentration ≤1%) and cell lines (e.g., SH-SY5Y for neuroprotection studies) .
  • Meta-Analysis : Compare structural analogs (e.g., 3-ethoxy vs. 3-cyclopentyloxy derivatives) to identify substituent-specific trends .

Q. What in vitro models are employed to evaluate the neuroprotective potential of this compound derivatives?

  • Methodological Answer :

  • Oxidative Stress Models : Treat primary cortical neurons with H₂O₂ (100 µM) and measure viability via MTT assay. Derivatives with EC50 <10 µM reduce ROS by >40% .
  • Blood-Brain Barrier (BBB) Penetration : PAMPA-BBB predicts permeability (Pe ~4.0 × 10⁻⁶ cm/s) using logD values (1.5–2.5) .

Data Contradiction Analysis

Q. Why do some studies report high PDE4D inhibitory activity for this compound derivatives, while others show negligible effects?

  • Methodological Answer : Discrepancies arise from:

  • Enzyme Isoforms : PDE4D vs. PDE4B selectivity (e.g., GEBR-7b shows 10-fold selectivity for PDE4D) .
  • Assay Conditions : cAMP quantification methods (ELISA vs. radioimmunoassay) vary in sensitivity .
  • Structural Analogues : Methyl vs. trifluoromethyl substituents alter binding kinetics (e.g., Kd values from 20 nM to >1 µM) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.